molecular formula C12H14ClNO2 B6319917 6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde CAS No. 946686-51-7

6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde

Cat. No.: B6319917
CAS No.: 946686-51-7
M. Wt: 239.70 g/mol
InChI Key: WQBKUAVIFRMXDF-UHFFFAOYSA-N
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Description

Significance of Substituted Benzaldehydes in Organic Synthesis and Medicinal Chemistry

Substituted benzaldehydes are a cornerstone of organic chemistry, serving as versatile precursors in a multitude of synthetic transformations. wisdomlib.orgwisdomlib.org Their aldehyde functional group is highly reactive, participating in reactions such as condensations, oxidations, reductions, and nucleophilic additions. ncert.nic.in This reactivity makes them crucial building blocks for constructing more complex molecular frameworks. acs.orgrug.nl

In medicinal chemistry, the benzaldehyde (B42025) scaffold is a common feature in a wide array of therapeutic agents. The substituents on the aromatic ring play a critical role in modulating the pharmacological activity, binding affinity, and pharmacokinetic properties of these molecules. They are integral to the synthesis of various heterocyclic compounds, including chalcones, pyrazoles, and thiazolidinediones, which are classes of compounds with significant biological activities. wisdomlib.orgwisdomlib.org

Role of Pyrrolidine (B122466) Ring Systems in Molecular Design

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly valued structural motif in drug discovery. researchgate.netnih.gov Its prevalence in numerous natural products, such as alkaloids, vitamins, and hormones, underscores its biological significance. researchgate.netmdpi.com Medicinal chemists frequently incorporate the pyrrolidine scaffold into drug candidates to enhance their therapeutic potential. nih.govnbinno.com

The key advantages of the pyrrolidine ring in molecular design include:

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a more effective exploration of three-dimensional pharmacophore space, which can lead to improved binding interactions with biological targets. researchgate.netnih.gov

Stereochemistry: The presence of stereogenic centers in substituted pyrrolidines allows for the creation of stereoisomers with distinct biological profiles, enabling fine-tuning of drug activity and selectivity. researchgate.netnih.gov

Physicochemical Properties: The incorporation of a pyrrolidine ring can favorably influence a molecule's pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability. nbinno.com

Versatility: The pyrrolidine ring can be readily functionalized, providing a scaffold for the attachment of various substituents in specific spatial orientations to optimize interactions with target proteins. nbinno.com

The pyrrolidine nucleus is a component of numerous FDA-approved drugs, highlighting its importance in pharmaceutical sciences. nih.gov

Importance of Chloro and Methoxy (B1213986) Substituents on Aromatic Systems

The chloro and methoxy groups are among the most frequently utilized substituents in medicinal chemistry to optimize the properties of lead compounds. youtube.com Their introduction onto an aromatic ring can profoundly influence a molecule's biological activity and pharmacokinetic profile.

Chloro Substituent: The substitution of a hydrogen atom with a chlorine atom can lead to significant improvements in potency, a phenomenon sometimes referred to as the "magic chloro effect". acs.org Chlorine is one of the most common atoms found in small-molecule drugs beyond the basic elements of organic chemistry. acs.org Its beneficial effects can be attributed to:

Modulation of Electronic Properties: As an electron-withdrawing group, chlorine can alter the electronic distribution within the aromatic ring, affecting reaction rates and binding interactions.

Increased Lipophilicity: The presence of a chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.

Pharmacokinetic Effects: Chlorination can influence metabolic pathways, potentially blocking sites of metabolism and thereby increasing the half-life and in vivo exposure of a drug. acs.org

Methoxy Substituent: The methoxy group is also a prevalent feature in many natural products and synthetic drugs. nih.gov It can confer several advantageous properties:

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating interactions with biological targets. researchgate.net

Physicochemical and ADME Properties: The methoxy group can favorably impact a ligand's binding to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net

Contextualization within Aromatic Aldehyde Chemistry

6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde belongs to the broad class of aromatic aldehydes. The reactivity of the aldehyde group is a defining characteristic of this class of compounds. ncert.nic.in The presence of the aromatic ring and its substituents modulates this reactivity. For instance, the electron-donating effect of the methoxy and pyrrolidine groups can influence the electrophilicity of the aldehyde's carbonyl carbon. Conversely, the electron-withdrawing nature of the chloro group can have an opposing effect. The interplay of these electronic effects, along with steric considerations, will dictate the specific chemical behavior of this molecule in synthetic reactions.

The combination of a reactive aldehyde handle with the pharmacologically relevant pyrrolidine, chloro, and methoxy moieties makes this compound a potentially valuable intermediate for the synthesis of novel bioactive molecules. Its structure suggests it could be employed in the construction of larger, more complex compounds with potential applications in various therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methoxy-4-pyrrolidin-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-12-6-9(8-15)10(13)7-11(12)14-4-2-3-5-14/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBKUAVIFRMXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Chloro 3 Methoxy 4 Pyrrolidine 1 Yl Benzaldehyde and Analogues

Precursor Synthesis Strategies for Substituted Benzaldehydes

The construction of the core benzaldehyde (B42025) structure with the desired substitution pattern is the foundational step in the synthesis of 6-chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde. Various strategies have been developed to introduce nitro, halogen, and methoxy (B1213986) groups, which serve as handles for further functionalization.

Ortho-Nitrobenzaldehyde Precursors in Pyrrolidine-Containing Systems

Ortho-nitrobenzaldehydes are valuable precursors in the synthesis of nitrogen-containing heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form heterocycles like pyrrolidines. Several methods for the synthesis of o-nitrobenzaldehyde have been reported, including the oxidation of o-nitrotoluene and the nitration of benzaldehyde. orgsyn.orgwikipedia.orgchem-soc.si

One classical method involves the oxidation of o-nitrotoluene using chromium trioxide in a mixture of acetic anhydride (B1165640) and acetic acid. orgsyn.org Another approach is the direct nitration of benzaldehyde, which typically yields the meta-isomer as the major product. However, reaction conditions can be optimized to increase the proportion of the ortho-isomer. More contemporary methods focus on improving safety and efficiency. For instance, a one-pot synthesis from 2-nitrotoluene (B74249) using amyl nitrite (B80452) and sodium ethoxide has been described as an environmentally attractive option. chem-soc.si The resulting o-nitrobenzaldehyde can then be utilized in multi-step syntheses to construct pyrrolidine-containing molecules. The pyrrolidine (B122466) ring is a common motif in many FDA-approved drugs, highlighting the importance of efficient synthetic routes to pyrrolidine-substituted compounds. enamine.net

PrecursorSynthetic MethodKey ReagentsReference
o-NitrobenzaldehydeOxidation of o-nitrotolueneChromium trioxide, Acetic anhydride, Acetic acid orgsyn.org
o-NitrobenzaldehydeNitration of benzaldehydeNitrating agent (e.g., HNO3/H2SO4) wikipedia.org
o-NitrobenzaldehydeOne-pot synthesis from 2-nitrotolueneAmyl nitrite, Sodium ethoxide chem-soc.si

Halogenated Benzaldehyde Intermediates (e.g., 4-Fluorobenzaldehyde)

Halogenated benzaldehydes are versatile intermediates in organic synthesis, with the halogen atom serving as a leaving group for nucleophilic aromatic substitution or as a site for cross-coupling reactions. 4-Fluorobenzaldehyde (B137897) is a key building block for many pharmaceuticals. chemicalbook.comgoogle.comsigmaaldrich.com

A common industrial-scale synthesis of 4-fluorobenzaldehyde involves the carbonylation of fluorobenzene (B45895) in the presence of a strong Lewis acid and a hydrogen halide. chemicalbook.comgoogle.com This process is conducted under pressure and at elevated temperatures. Another established method is the halogen-exchange reaction, where 4-chlorobenzaldehyde (B46862) is treated with a fluoride (B91410) source, such as potassium fluoride, often in the presence of a phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide and a crown ether to enhance reactivity. prepchem.comwikipedia.org More traditional routes include the side-chain chlorination of toluene (B28343) to yield benzal chloride, which is then hydrolyzed to benzaldehyde. Aqueous dimethylamine (B145610) has been shown to be an efficient reagent for the conversion of various benzal halides to their corresponding benzaldehydes. organic-chemistry.org

IntermediateSynthetic MethodKey Reagents/ConditionsReference
4-FluorobenzaldehydeCarbonylation of fluorobenzeneCarbon monoxide, Lewis acid (e.g., AlCl3), Hydrogen halide chemicalbook.comgoogle.com
4-FluorobenzaldehydeHalogen-exchange from 4-chlorobenzaldehydePotassium fluoride, Tetraphenylphosphonium bromide, 18-crown-6 prepchem.comwikipedia.org
BenzaldehydeHydrolysis of benzal chlorideAqueous dimethylamine organic-chemistry.org

Methoxy-Substituted Benzaldehyde Synthesis Approaches

The introduction of a methoxy group onto the benzaldehyde ring can be achieved through various synthetic strategies. These methods often involve the methylation of a corresponding hydroxybenzaldehyde or the direct formylation of a methoxy-substituted benzene (B151609) derivative.

A prevalent method for synthesizing m-methoxybenzaldehyde involves the methylation of m-hydroxybenzaldehyde using reagents such as methyl sulfate (B86663) or methyl iodide in the presence of a base. orgsyn.org The precursor, m-hydroxybenzaldehyde, can be prepared from m-aminobenzaldehyde dimethylacetal via diazotization followed by hydrolysis. orgsyn.org Another approach is the Vilsmeier-Haack reaction, where a methoxy-substituted aromatic compound is formylated using a mixture of phosphorus oxychloride and a formamide (B127407) derivative like N,N-dimethylformamide (DMF). For example, 4-hydroxyl-2-methoxybenzaldehyde can be synthesized from 3-acetoxyanisole using this method. google.com Additionally, a two-step, one-pot reduction/cross-coupling procedure starting from methoxy-substituted Weinreb amides has been developed for the synthesis of functionalized benzaldehydes. acs.org

ProductStarting MaterialKey ReagentsReference
m-Methoxybenzaldehydem-HydroxybenzaldehydeMethyl sulfate, Sodium hydroxide orgsyn.org
4-Hydroxyl-2-methoxybenzaldehyde3-AcetoxyanisolePhosphorus oxychloride, N,N-Dimethylformamide google.com
Methoxy-substituted benzaldehydesMethoxy-substituted Weinreb amidesDIBAL-H, Organolithium reagents, Palladium catalyst acs.org

Pyrrolidine Moiety Introduction Techniques

The introduction of the pyrrolidine ring is a crucial step in the synthesis of the target compound. This is typically achieved through nucleophilic substitution or cycloaddition reactions.

Nucleophilic Aromatic Substitution with Pyrrolidine

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for introducing amines, such as pyrrolidine, onto an aromatic ring. masterorganicchemistry.compharmdguru.comlibretexts.org This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

The mechanism of SNA typically proceeds in a stepwise manner, involving the initial attack of the nucleophile (pyrrolidine) on the electron-deficient aromatic ring to form a resonance-stabilized carbanion. masterorganicchemistry.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. The rate of this reaction is influenced by the nature of the solvent and the presence of catalysts. For instance, the reaction of 2-methoxy-3-nitrothiophene (B1314167) with pyrrolidine in benzene is catalyzed by the nucleophile itself. rsc.org Computational studies have provided a deeper understanding of the reaction mechanism and the effect of substituents on the reactivity of the aromatic substrate. researchgate.netnih.govnih.gov

Reaction TypeSubstrate ExampleNucleophileKey FeaturesReference
SNAr2-methoxy-3-nitrothiophenePyrrolidineStepwise mechanism, formation of Meisenheimer complex rsc.orgresearchgate.netnih.govnih.gov
SNArNitrochlorobenzenesVarious nucleophilesStabilized by ortho/para electron-withdrawing groups libretexts.org

Reaction of Alkenes with Pyrrolidine to Form Enamines

Enamines are versatile intermediates in organic synthesis, acting as nucleophiles in various carbon-carbon bond-forming reactions. fiveable.mewikipedia.org They are typically formed through the condensation of a ketone or aldehyde with a secondary amine, such as pyrrolidine. wikipedia.org The reaction is often catalyzed by an acid and involves the removal of water. cambridge.org

The Stork enamine reaction is a well-known application where an enamine, formed from a ketone and a secondary amine, undergoes a Michael-type addition to an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org Subsequent hydrolysis of the resulting iminium salt yields a 1,5-dicarbonyl compound. libretexts.orglibretexts.org The reactivity of enamines stems from the electron-donating nature of the nitrogen atom, which increases the electron density at the α-carbon, making it nucleophilic. makingmolecules.com Pyrrolidine is a commonly used secondary amine for enamine formation due to its high reactivity. cambridge.org Palladium-catalyzed C-N bond formation between vinyl bromides and pyrrolidine can also generate enamines in situ for subsequent reactions. organic-chemistry.org

ReactionReactantsProductKey FeaturesReference
Enamine FormationKetone/Aldehyde + PyrrolidineEnamineAcid-catalyzed, removal of water wikipedia.orgcambridge.org
Stork Enamine ReactionEnamine + α,β-Unsaturated carbonyl1,5-Dicarbonyl compound (after hydrolysis)Michael-type addition libretexts.orglibretexts.org
Enamine SynthesisVinyl bromide + PyrrolidineEnaminePalladium-catalyzed organic-chemistry.org

Intramolecular Cyclization Routes to Pyrrolidine Rings

The synthesis of the pyrrolidine ring, a key structural feature of this compound, can be efficiently achieved through various intramolecular cyclization strategies. These methods are powerful for constructing the five-membered nitrogen heterocycle from acyclic precursors. nih.gov Common approaches include the cyclization of amino alcohols, the amination of unsaturated carbon-carbon bonds, and nitrene insertion into C-H bonds. nih.govorganic-chemistry.org

One prominent strategy involves the intramolecular cyclization of an alkene, which can be followed by hydrogenation to yield the saturated pyrrolidine ring. For instance, the cyclization of an appropriate alkene precursor in the presence of a catalyst like a Grubbs catalyst can form a 2-pyrroline derivative. Subsequent hydrogenation, often over palladium on carbon, leads to the desired pyrrolidine structure. mdpi.com Another approach is the Tf2O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids, which provides a direct route to 2-substituted pyrrolidines. organic-chemistry.org Additionally, copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds offers a mild and effective pathway to pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org

These intramolecular cyclization reactions are advantageous as they allow for the construction of the pyrrolidine skeleton with a degree of control over substitution patterns, which is crucial for the synthesis of complex molecules and their analogues. nih.gov

Targeted Synthesis of this compound

Synthesizing a complex molecule like this compound necessitates a sequence of reactions. A plausible synthetic route could begin with a commercially available substituted benzene derivative, which is then elaborated through a series of steps including chlorination, methoxylation, and formylation to create the benzaldehyde core. The pyrrolidine ring can then be introduced via a nucleophilic aromatic substitution (SNAr) reaction.

Flow chemistry presents a modern paradigm for conducting multi-step syntheses. syrris.jp This approach involves passing starting materials through immobilized reagents or catalysts in a continuous flow system. syrris.jp This technique allows for the seamless integration of multiple synthetic steps, such as oxidation and conjugate addition, into a single continuous sequence, minimizing the need for manual work-ups and purification between steps. syrris.jp Such a process could be adapted for the synthesis of the target compound, potentially improving efficiency and yield. syrris.jp

A hypothetical multi-step sequence could involve:

Nitration of a suitable chloro-methoxy-toluene precursor.

Reduction of the nitro group to an amine.

Introduction of the pyrrolidine ring via SNAr, displacing a suitable leaving group.

Oxidation of the methyl group to an aldehyde.

Each step would require careful optimization of reaction conditions to ensure high yields and purity.

When synthesizing derivatives of this compound that may contain stereocenters on the pyrrolidine ring, stereoselective synthesis becomes a critical consideration. mdpi.com The goal of stereoselective synthesis is to control the formation of stereoisomers, leading to a single, desired optically pure product. mdpi.com

Several methods exist for the stereoselective synthesis of pyrrolidine derivatives. acs.org One effective approach is the diastereoselective reduction of highly substituted pyrrole (B145914) systems. acs.orgresearchgate.net Heterogeneous catalytic hydrogenation of these aromatic precursors can lead to functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. acs.orgnih.gov The reaction is often a two-step sequence where the initial reduction of a substituent directs the subsequent reduction of the pyrrole ring. researchgate.netnih.gov

Another powerful technique is the [3+2] cycloaddition reaction of azomethine ylides with alkenes, which can produce a wide range of pyrrolidine derivatives with excellent stereoselectivity. nih.gov Furthermore, asymmetric "clip-cycle" synthesis, involving an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid, can yield enantioenriched pyrrolidines. whiterose.ac.uk

The choice of method depends on the desired substitution pattern and stereochemistry of the final product. These advanced techniques are essential for accessing specific, biologically active stereoisomers of pyrrolidine-containing compounds.

Optimizing reaction conditions is crucial for maximizing yield, purity, and sustainability in the synthesis of this compound. Key areas for optimization include the use of catalysis and the exploration of solvent-free reaction conditions.

Catalysis: Catalysts are employed to accelerate reaction rates and improve selectivity. For the aldehyde synthesis and modification steps, various catalytic systems can be utilized. For instance, the hydrogenation of benzaldehydes can be efficiently catalyzed by manganese pincer complexes under mild, base-free conditions. nih.gov These catalysts show high chemoselectivity, allowing for the reduction of aldehydes in the presence of other functional groups. nih.gov For condensation reactions, such as the Knoevenagel condensation, environmentally benign amines or ammonium (B1175870) salts can be used as catalysts in place of more hazardous substances like pyridine (B92270) and piperidine. tandfonline.com

Solvent-Free Conditions: Solvent-free, or solid-state, reactions offer significant environmental and practical advantages by reducing waste and simplifying purification. tandfonline.com The Knoevenagel condensation, for example, can be performed under solvent-free conditions by heating a mixture of a benzaldehyde and an active methylene (B1212753) compound with a catalyst. tandfonline.com This method has been shown to be broadly applicable to various benzaldehydes, providing good to excellent conversions. tandfonline.com Similarly, multi-component reactions for the synthesis of heterocyclic compounds have been successfully carried out at elevated temperatures under solvent-free conditions, often leading to high yields in short reaction times. researchgate.net

Below is a table summarizing optimization parameters for relevant reaction types.

Reaction TypeCatalystSolvent ConditionTemperatureKey Advantages
Aldehyde Hydrogenation[Mn(PNP-iPr)(CO)₂(H)]EthanolRoom TemperatureHigh chemoselectivity, base-free. nih.gov
Knoevenagel CondensationAmmonium BicarbonateSolvent-Free90-140°CGreen chemistry, high conversion. tandfonline.com
Multi-component SynthesisCellulose/γ-Fe₂O₃/AgSolvent-Free100°CShort reaction time, high yield. researchgate.net
C-H AminationCopper-based catalystVariousMild ConditionsHigh regio- and chemoselectivity. organic-chemistry.org

Purification and Isolation Methodologies

After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities.

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. illinois.edumt.com The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. libretexts.org

The process generally involves the following steps:

Solvent Selection: An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. youtube.com The impurities should either be highly soluble at all temperatures or insoluble even at high temperatures. youtube.com

Dissolution: The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated solution. youtube.com

Filtration (optional): If insoluble impurities are present, a hot gravity filtration can be performed. libretexts.org

Crystallization: The hot solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals. mt.comyoutube.com The impurities remain dissolved in the solvent. libretexts.org

Isolation: The purified crystals are collected by vacuum filtration. libretexts.org

Drying: The crystals are washed with a small amount of cold solvent and then dried to remove any residual solvent. libretexts.orgyoutube.com

For aromatic aldehydes that may be difficult to crystallize due to residual solvents or byproducts, techniques such as dissolving the compound in a minimal amount of a polar solvent and inducing precipitation with a non-polar solvent can be effective. researchgate.net Another method involves the formation of a bisulfite adduct, which often forms nice crystals that can be easily isolated and then converted back to the pure aldehyde. researchgate.net

Column Chromatography Applications

Column chromatography is a cornerstone technique for the purification of synthetic intermediates and final products in organic synthesis, including complex molecules like this compound and its analogues. This method is indispensable for isolating the target compound from unreacted starting materials, byproducts, and other impurities generated during the reaction. The principles of separation are based on the differential adsorption of the components of a mixture onto a stationary phase, with subsequent elution using a mobile phase.

For substituted benzaldehydes, particularly those bearing amine functionalities such as a pyrrolidine group, silica (B1680970) gel is the most commonly employed stationary phase. However, the inherent acidity of standard silica gel can lead to problematic interactions with basic amine groups. This can result in peak tailing, reduced resolution, and in some cases, irreversible adsorption of the product onto the column. To mitigate these effects, several strategies are employed. One common approach is the use of amine-functionalized silica gel, which has a modified surface that minimizes acidic interactions and improves the chromatography of basic compounds. biotage.comsorbtech.com Another strategy involves neutralizing the acidic sites on standard silica gel by pre-treating the stationary phase or by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase.

The choice of the mobile phase, or eluent, is critical for achieving effective separation. The polarity of the solvent system is carefully optimized to ensure that the target compound has an appropriate retention factor (R_f) on the stationary phase, typically determined by preliminary analysis using thin-layer chromatography (TLC). For compounds with the polarity of this compound, a mixture of a non-polar solvent and a moderately polar solvent is generally effective.

Detailed research findings on the purification of structurally similar substituted benzaldehydes and aromatic amines provide a basis for developing effective chromatographic methods for the target compound and its analogues. While specific conditions for this compound are not extensively documented in publicly available literature, established protocols for related compounds offer valuable guidance. For instance, the purification of various substituted benzaldehydes has been successfully achieved using silica gel column chromatography with eluent systems composed of ethyl acetate (B1210297) and hexanes. fu-berlin.de Similarly, studies on the separation of aromatic amines often employ solvent systems of varying polarities, ranging from non-polar solvents like cyclohexane (B81311) and toluene to more polar ones like diethyl ether and butanol, to achieve the desired separation on silica gel.

The following interactive data table summarizes typical column chromatography conditions used for the purification of substituted benzaldehydes and related aromatic amines, which can be adapted for this compound.

Stationary PhaseMobile Phase (Eluent)Compound Class
Silica GelEthyl acetate/Hexanes (e.g., 1:1 ratio) fu-berlin.deSubstituted Benzaldehydes, β-ketoenamides
Silica GelBenzeneFunctionally Substituted Benzaldehydes
Amine-bonded SilicaHexane/Ethyl acetate gradientBasic Tricyclic Amines
Silica GelCyclohexane/Benzene (e.g., 1:4 ratio)Aromatic Amines
Silica GelToluenePrimary and Secondary Aromatic Amines

The successful application of column chromatography in the synthesis of this compound and its analogues is crucial for obtaining the high-purity material required for subsequent synthetic steps and analytical characterization. The selection of the stationary and mobile phases is guided by the specific functionalities present in the molecule, with particular attention paid to mitigating the challenges posed by the basic pyrrolidine moiety.

Sophisticated Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

The FT-IR spectrum of 6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde would exhibit several characteristic absorption bands corresponding to the vibrations of its specific functional groups. Analysis of these bands confirms the presence of the key structural components.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. This is a highly characteristic band for an aromatic aldehyde. researchgate.net

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy (B1213986) and pyrrolidine (B122466) groups would be observed as stronger bands just below 3000 cm⁻¹.

C-O Stretch (Methoxy/Aryl Ether): Asymmetric and symmetric stretching vibrations for the aryl-O-CH₃ system are expected to produce strong bands in the 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.

C-N Stretch (Pyrrolidine): The stretching vibration of the tertiary amine C-N bond is expected to appear in the fingerprint region, typically around 1180-1230 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration would be found in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch Aromatic Aldehyde 1680 - 1700 Strong, Sharp
C-H Stretch Aromatic 3000 - 3100 Medium-Weak
C-H Stretch Aliphatic (Methoxy, Pyrrolidine) 2850 - 2980 Medium-Strong
C-O Stretch Aryl Ether 1200 - 1275 Strong
C-N Stretch Tertiary Amine 1180 - 1230 Medium

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy is a powerful technique for investigating the vibrational modes of a molecule, which are complementary to those observed in infrared (IR) spectroscopy. It is particularly effective for analyzing molecules with non-polar bonds. For a related compound, 3-chloro-4-methoxybenzaldehyde (B1194993), FT-Raman spectral measurements have been conducted over a range of 3500–50 cm⁻¹. nih.govresearchgate.net Such an analysis for this compound would reveal characteristic frequencies for the C-Cl, C-O (methoxy), C-N (pyrrolidine), C=O (aldehyde), and various aromatic ring vibrations, providing a detailed fingerprint of its molecular structure.

Potential Energy Distribution (PED) Analysis of Vibrational Bands

Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative assignment of vibrational bands observed in IR and Raman spectra. By calculating the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration, PED analysis offers a precise understanding of the nature of the vibration. For many substituted benzaldehydes, this analysis, often performed with specialized software, is crucial for accurately assigning complex spectral regions where vibrational coupling occurs. nih.govresearchgate.net

Normal Coordinate Analysis (NCA)

Normal Coordinate Analysis (NCA) is a theoretical method that models the vibrational motions of a molecule. It involves creating a force field that describes the forces between atoms and then using this model to calculate the frequencies of the normal modes of vibration. documentsdelivered.comnih.govnih.gov This analysis has been performed for various derivatives of benzaldehyde (B42025), such as 3-chloro-4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde, to revise and extend previous spectral assignments. nih.govresearchgate.netnih.gov Applying NCA to this compound would allow for a detailed correlation between its structure and its vibrational spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The absorption bands correspond to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum is influenced by the molecule's chromophores (light-absorbing groups) and auxochromes (groups that modify absorption). For the title compound, the benzaldehyde ring, carbonyl group, and pyrrolidine substituent would significantly influence its UV-Vis spectrum, with expected transitions such as π → π* and n → π*.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). This provides the exact molecular weight of the compound and, through analysis of the fragmentation pattern, crucial information about its structure. For substituted benzaldehydes, common fragmentation pathways include the loss of the aldehyde proton (M-1) or the formyl group (M-29). The specific fragmentation pattern for this compound would be expected to show characteristic losses related to the chloro, methoxy, and pyrrolidine substituents, helping to confirm its molecular arrangement.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

When a suitable single crystal of a compound can be grown, single-crystal X-ray diffraction can determine the precise atomic coordinates, bond lengths, bond angles, and crystal packing of the molecule. This technique provides an unambiguous determination of the molecular architecture in the solid state. While studies on the crystal structures of various multi-substituted benzaldehyde derivatives have been published, specific crystallographic data for this compound are not currently available. rsc.orgrsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, researchers can identify and analyze the nature and extent of various non-covalent interactions, such as hydrogen bonds and van der Waals forces.

Table 1: Hypothetical Hirshfeld Surface Analysis Data for 6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde

Intermolecular ContactPercentage Contribution (%)
H···HData not available
C···H/H···CData not available
O···H/H···OData not available
Cl···H/H···ClData not available
N···H/H···NData not available
OtherData not available

This table illustrates the type of data that would be generated from a Hirshfeld surface analysis. Actual values are not available in the literature.

Potential Energy Surface (PES) Scanning

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational landscape of a molecule. By systematically varying specific dihedral angles or bond lengths and calculating the corresponding energy, a PES scan can identify stable conformers (local minima) and the energy barriers (transition states) between them.

A PES scan of this compound would be crucial for understanding its flexibility and the preferred orientations of its substituents. Key investigations would include the rotation around the C-C bond connecting the benzaldehyde (B42025) group to the aromatic ring and the puckering of the pyrrolidine (B122466) ring. The results would reveal the most stable three-dimensional structure of the molecule and the energetic cost of conformational changes, which can influence its reactivity and biological activity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational changes, solvent effects, and interactions with other molecules.

For this compound, MD simulations could be employed to study its behavior in different solvent environments, providing insights into its solubility and the stability of its various conformers in solution. Furthermore, if the compound is being investigated for biological applications, MD simulations could be used to model its interaction with a target protein, elucidating the binding mode and the key intermolecular interactions responsible for its affinity.

Theoretical Prediction of Electronic and Optical Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to predict the electronic and optical properties of molecules. These methods can calculate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

Theoretical predictions for this compound would provide a fundamental understanding of its electronic structure and reactivity. The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. The MEP map would visualize the electron density distribution, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is essential for predicting its interaction with other chemical species. Additionally, time-dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum.

Solvent Effects on Molecular Conformation and Spectra

The conformation of a molecule and its spectroscopic properties can be significantly influenced by the surrounding solvent. Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on a molecule's geometry and electronic properties.

Investigating the solvent effects on this compound would be important for understanding its behavior in different chemical environments. These studies would reveal how the polarity of the solvent affects the relative stability of its conformers and could predict shifts in its UV-Vis and NMR spectra, which would be valuable for experimental characterization.

Computational Exploration of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway and determine the most likely mechanism.

For this compound, computational studies could explore the mechanisms of reactions involving the aldehyde group, such as nucleophilic addition or oxidation. This would provide detailed insights into the reaction kinetics and thermodynamics, aiding in the design of synthetic routes and the prediction of reaction outcomes.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to correlate the structural features of molecules with their physicochemical properties. By developing mathematical models based on a set of known compounds, QSPR can be used to predict the properties of new or untested molecules.

While no specific QSPR models for this compound have been reported, it could be included in a larger dataset of substituted benzaldehydes to develop models for predicting properties such as boiling point, solubility, or chromatographic retention times. Such models would be valuable for the rapid screening of related compounds and for guiding the design of new molecules with desired properties.

Chemical Reactivity and Derivatization of 6 Chloro 3 Methoxy 4 Pyrrolidine 1 Yl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic synthesis, readily undergoing a wide array of transformations.

Condensation Reactions (e.g., Aldol, Knoevenagel)

Aldehydes are classic substrates for condensation reactions, which are fundamental carbon-carbon bond-forming processes. In a Knoevenagel condensation, an aldehyde reacts with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. While this reaction is well-established for a vast range of benzaldehyde (B42025) derivatives, specific studies detailing the reaction of 6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde with active methylene compounds like malonates, malononitrile, or cyanoacetates are not documented in the available literature. Similarly, its participation in Aldol-type reactions has not been specifically reported.

Schiff Base Formation

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a robust and widely used transformation. This reaction is fundamental in coordination chemistry and the synthesis of various biologically active compounds. Although it is chemically plausible that this compound would react with various primary amines to form the corresponding Schiff bases, specific examples, reaction conditions, and characterization data for such derivatives are not present in the surveyed scientific literature.

Oxidation and Reduction Reactions

The aldehyde functional group is readily oxidized to a carboxylic acid or reduced to a primary alcohol. A variety of oxidizing agents (e.g., potassium permanganate, chromic acid) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride) are commonly employed for these transformations. However, specific experimental details and outcomes for the oxidation or reduction of this compound have not been reported.

Transformations Involving the Pyrrolidine (B122466) Moiety

The pyrrolidine ring, specifically its nitrogen atom, also offers a site for chemical modification.

N-Alkylation and Acylation Reactions

The secondary amine nature of the pyrrolidine nitrogen makes it nucleophilic and thus susceptible to alkylation and acylation. Reactions with alkyl halides (N-alkylation) or acyl chlorides/anhydrides (N-acylation) would be expected to yield the corresponding N-substituted derivatives. These reactions could be used to introduce a wide variety of functional groups, potentially modulating the compound's physical and biological properties. Despite this potential, no specific examples of N-alkylation or N-acylation of this compound are documented.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring is profoundly influenced by its four substituents: the chloro (-Cl), methoxy (B1213986) (-OCH₃), pyrrolidine, and aldehyde (-CHO) groups. These groups modify the electron density of the ring and direct the position of incoming electrophiles or nucleophiles. chemistrytalk.orgwikipedia.org The activating groups increase the electron density, making the ring more susceptible to electrophilic attack, while deactivating groups withdraw electron density, slowing such reactions. quora.comchemistrysteps.com

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
Aldehyde (-CHO)1-I, -R (Electron-withdrawing)DeactivatingMeta
Methoxy (-OCH₃)3-I, +R (Electron-donating)ActivatingOrtho, Para
Pyrrolidine4+R (Strongly electron-donating)Strongly ActivatingOrtho, Para
Chloro (-Cl)6-I, +R (Electron-withdrawing)DeactivatingOrtho, Para
Data table providing an overview of substituent effects on the aromatic ring. Note: +R refers to a positive resonance effect (electron-donating), -R to a negative resonance effect (electron-withdrawing), and -I to a negative inductive effect (electron-withdrawing).

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom (typically hydrogen) on the aromatic ring. The outcome of such reactions on a polysubstituted ring is determined by the cumulative effects of the existing substituents. fiveable.me

The pyrrolidine group at position 4 is the most powerful activating group, followed by the methoxy group at position 3. assets-servd.host Both strongly donate electron density into the ring via resonance, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. fiveable.meorganicchemistrytutor.com Conversely, the aldehyde and chloro groups are deactivating. youtube.comlibretexts.org

The directing effects of the activators will dominate. The pyrrolidine group directs incoming electrophiles to its ortho positions (C3 and C5), and the methoxy group directs to its ortho (C2 and C4) and para (C6) positions. The aldehyde group directs meta (to C3 and C5), and the chloro group directs ortho (to C5) and para (to C2).

Considering these combined influences:

Position 5: This position is ortho to the strongly activating pyrrolidine group, meta to the deactivating aldehyde group, and ortho to the deactivating chloro group. The powerful activating effect of the pyrrolidine group makes this the most probable site for electrophilic attack.

Position 2: This position is ortho to the methoxy group and para to the chloro group. However, it is also ortho to the deactivating aldehyde group, making it less favored than position 5.

Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are predicted to occur predominantly at the C5 position of the benzene ring. The strong activation provided by the pyrrolidine and methoxy groups suggests that these reactions would proceed under relatively mild conditions.

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is fundamentally different from EAS and is favored by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orgbyjus.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org

In this compound, the chloro atom at C6 is the potential leaving group. However, the viability of an SₙAr reaction at this position is significantly diminished by the electronic character of the other substituents.

Activating Groups for SₙAr: The key activating group required for SₙAr is an electron-withdrawing group, such as a nitro group, ortho or para to the leaving group. In this molecule, the aldehyde group is electron-withdrawing but is positioned meta to the chlorine, offering no resonance stabilization to the intermediate. libretexts.org

Deactivating Groups for SₙAr: The methoxy and pyrrolidine groups are strongly electron-donating. These groups increase the electron density of the ring, which repels incoming nucleophiles and destabilizes the negative charge of the Meisenheimer intermediate. This makes the ring strongly deactivated towards nucleophilic aromatic substitution.

Consequently, displacing the chloro group via a standard SₙAr mechanism would be exceptionally difficult and likely require harsh conditions, such as very high temperatures and extremely strong nucleophiles. The electronic properties of the ring are ill-suited for this type of transformation.

Synthetic Utility as a Building Block in Complex Molecular Architectures

Despite the challenges in nucleophilic substitution, this compound serves as a valuable building block in organic synthesis due to its array of functional handles. Substituted benzaldehydes are privileged precursors for a vast range of more complex molecules, including pharmaceuticals, dyes, and materials. acs.orgrug.nlresearchgate.net

The primary sites for derivatization are the aldehyde group and the activated aromatic ring.

Aldehyde Functional Group: The aldehyde is arguably the most versatile functional group on the molecule. Its high reactivity allows for numerous transformations to build molecular complexity. solubilityofthings.comcymitquimica.comresearchgate.net

Reaction TypeReagentsResulting Structure
Reductive AminationAmine (R-NH₂), NaBH₃CNForms a new C-N bond (secondary amine)
Wittig ReactionPhosphonium ylide (Ph₃P=CHR)Forms a C=C double bond (alkene)
Aldol CondensationKetone/Aldehyde, BaseForms a β-hydroxy carbonyl or α,β-unsaturated carbonyl
Grignard ReactionOrganomagnesium halide (R-MgBr)Forms a secondary alcohol
OxidationKMnO₄, K₂Cr₂O₇Forms a carboxylic acid
ReductionNaBH₄, LiAlH₄Forms a primary alcohol (benzyl alcohol)
Data table illustrating the synthetic utility of the aldehyde group.

Aromatic Ring Functionalization: As discussed in section 5.3.1, the C5 position is highly activated towards electrophilic aromatic substitution. This allows for the regioselective introduction of a wide variety of functional groups (e.g., -NO₂, -Br, -SO₃H, acyl groups), further elaborating the molecular scaffold. nih.gov

The combination of these reactive sites allows for multi-step synthetic sequences. For instance, an electrophile could first be introduced at C5, followed by a transformation of the aldehyde group. This versatility makes the title compound a useful starting material for constructing polysubstituted aromatic compounds with precise substitution patterns, which are key components in medicinal chemistry and materials science. core.ac.uk

Structure Property Relationship Studies of 6 Chloro 3 Methoxy 4 Pyrrolidine 1 Yl Benzaldehyde and Its Analogues

Influence of Substituent Positions (Chloro, Methoxy (B1213986), Pyrrolidine) on Molecular Properties

The specific placement of the chloro, methoxy, and pyrrolidine (B122466) groups on the benzaldehyde (B42025) ring dictates the molecule's physicochemical properties. The electron-withdrawing nature of the chlorine atom, the electron-donating character of the methoxy and pyrrolidine groups, and their respective positions relative to the aldehyde group create a unique electronic environment on the aromatic ring.

A comparative analysis of the impact of these substituents on the properties of a benzaldehyde scaffold is presented in the table below.

SubstituentPositionElectronic EffectInfluence on Molecular Properties
Chloro6 (ortho)Inductive electron-withdrawal, weak resonance electron-donationIncreases acidity of benzylic protons, influences bond lengths and angles.
Methoxy3 (meta)Inductive electron-withdrawal, resonance electron-donationModulates overall electron density of the ring, affects solubility.
Pyrrolidine4 (para)Strong resonance electron-donation

Future Research Directions and Potential Applications in Chemical Sciences

Exploration of Novel Synthetic Pathways

Future research could focus on developing efficient and scalable synthetic methodologies. This might involve exploring various catalytic systems to facilitate the C-N bond formation with the pyrrolidine (B122466) ring or investigating novel protecting group strategies to manage the reactivity of the aldehyde and other functional groups during synthesis. The development of one-pot or domino reaction sequences could also represent a significant advancement in the synthesis of this and related compounds.

Development of Advanced Computational Models

The in-silico study of 6-Chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde is another area ripe for exploration. Advanced computational models, such as those based on Density Functional Theory (DFT), could provide valuable insights into its molecular structure, electronic properties, and reactivity. Such studies could predict its behavior in various chemical environments and guide experimental work.

Computational investigations could focus on several key aspects:

Molecular Geometry and Conformation: Determining the most stable three-dimensional arrangement of the atoms and the rotational barriers of the pyrrolidine and methoxy (B1213986) groups.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential, which are crucial for understanding its reactivity and potential for intermolecular interactions.

Spectroscopic Properties: Predicting its NMR, IR, and UV-Vis spectra to aid in its experimental characterization.

Reactivity Indices: Using computational methods to predict the most likely sites for electrophilic and nucleophilic attack, thereby informing its potential chemical transformations.

Utilization in Materials Science (e.g., Optoelectronic applications)

Substituted benzaldehydes are known to be precursors for various materials with interesting optical and electronic properties. The specific combination of functional groups in this compound suggests potential for its use in materials science. The pyrrolidine group, an electron-donating moiety, and the aldehyde and chloro groups, which are electron-withdrawing, create a "push-pull" system that can lead to interesting photophysical properties, such as fluorescence or non-linear optical behavior.

Future research could explore the synthesis of derivatives of this compound for applications in:

Organic Light-Emitting Diodes (OLEDs): As a building block for emissive or charge-transporting materials.

Non-Linear Optics (NLO): For use in materials that can alter the frequency of light, with applications in telecommunications and laser technology.

Sensors: The aldehyde group could be functionalized to create chemosensors that respond to specific analytes through changes in their optical properties.

Role in Catalyst Development or Ligand Design

While this compound itself is not chiral, it could serve as a scaffold for the synthesis of new ligands. The aldehyde group provides a convenient handle for further chemical modification, allowing for the introduction of other coordinating groups or chiral auxiliaries. Research in this area could involve:

Synthesis of Schiff base ligands: By reacting the aldehyde with chiral amines.

Modification of the pyrrolidine ring: Introducing substituents on the pyrrolidine ring to create chiral centers.

Coordination chemistry: Studying the coordination of these new ligands with various transition metals and evaluating the catalytic activity of the resulting complexes in a range of organic reactions.

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized structures. The functional groups present in this compound, such as the aldehyde and the aromatic ring, can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Future research could investigate the ability of this molecule to self-assemble or to be incorporated into larger supramolecular structures such as:

Liquid crystals: The rod-like shape of the molecule could favor the formation of liquid crystalline phases.

Gels: Through the formation of extended networks via intermolecular interactions.

Host-guest complexes: Where the molecule could act as a guest within a larger host molecule.

Q & A

Q. How can the synthetic route for 6-chloro-3-methoxy-4-pyrrolidine-1-yl-benzaldehyde be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as Friedel-Crafts acylation or Suzuki-Miyaura coupling for introducing the pyrrolidine moiety. Optimization strategies include:
  • Catalyst Screening : Testing palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ to enhance coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while temperature control (60–80°C) minimizes side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) resolves impurities. Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in 1:3 EtOAc/hexane) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzaldehyde), methoxy groups (δ ~3.8 ppm), and pyrrolidine protons (δ 1.8–2.5 ppm). Carbonyl (C=O) appears at δ ~190 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (~550–600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₁₃H₁₅ClNO₂: 260.0843) .

Q. How is X-ray crystallography employed to confirm the molecular structure?

  • Methodological Answer :
  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Refinement : SHELXL-2018 refines the structure, with R1 < 0.05 for high-resolution data. ORTEP-3 visualizes thermal ellipsoids to validate bond angles and torsional conformations .
  • Validation : Check for π-π stacking (e.g., benzaldehyde rings) and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :
  • Substituent Variation : Replace the chloro group with fluoro or nitro to assess electronic effects on reactivity. For example, 6-fluoro analogs may exhibit altered binding affinities in enzyme inhibition assays .
  • Pyrrolidine Modifications : Compare N-methylpyrrolidine vs. unsubstituted pyrrolidine to study steric effects. Use DFT calculations (B3LYP/6-31G*) to predict conformational preferences .
  • Biological Assays : Pair synthetic analogs with in vitro assays (e.g., IC₅₀ measurements) to correlate substituent effects with activity .

Q. What computational methods predict the compound’s electronic properties?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures (NAMD or GROMACS) to study stability and aggregation behavior .
  • Docking Studies : AutoDock Vina models interactions with target proteins (e.g., kinases), focusing on the benzaldehyde moiety as a potential active site binder .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Dynamic Effects : NMR may show averaged signals for flexible groups (e.g., pyrrolidine), while X-ray captures static conformations. Compare torsion angles from crystallography with NMR-derived NOE restraints .
  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs. Validate via PXRD and DSC .
  • Quantum Crystallography : Combine Hirshfeld atom refinement (HAR) with DFT to reconcile electron density maps with spectroscopic observations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.